molecular formula C23H33N3O11 B3021170 Eob-dtpa CAS No. 158599-72-5

Eob-dtpa

Cat. No.: B3021170
CAS No.: 158599-72-5
M. Wt: 527.5 g/mol
InChI Key: AQOXEJNYXXLRQQ-KRWDZBQOSA-N
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Description

Eob-dtpa, also known as gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid, is a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent. It is primarily used for the detection and characterization of focal liver lesions. This compound combines the properties of conventional non-specific extracellular contrast agents and hepatocyte-specific agents, making it highly effective for liver imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid involves the covalent bonding of a lipophilic ethoxybenzyl group to the base structure of gadolinium diethylenetriamine pentaacetic acid. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is then formulated into a solution suitable for intravenous administration .

Chemical Reactions Analysis

Types of Reactions

Gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid primarily undergoes complexation reactions due to the presence of gadolinium. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

The complexation reactions involve gadolinium ions and the ethoxybenzyl diethylenetriamine pentaacetic acid ligand. These reactions are carried out in aqueous solutions under controlled pH conditions to ensure the stability of the gadolinium complex .

Major Products Formed

The primary product formed from these reactions is the stable gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid complex, which is used as a contrast agent in MRI .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid is unique due to its dual properties of extracellular and hepatocyte-specific contrast enhancement. This dual functionality allows for more accurate detection and characterization of liver lesions compared to other contrast agents .

Properties

IUPAC Name

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOXEJNYXXLRQQ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166471
Record name Caloxetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158599-72-5
Record name N-[(2S)-2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-N-[2-[bis(carboxymethyl)amino]ethyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158599-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-((2S)-2-(bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)-N-[2-[bis(carboxymethyl)amino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caloxetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-(4-Ethoxybenzyl)-3,6,9-tris(carboxymethyl)-3,6,9-triazaundecandisäure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-((2S)-2-(BIS(CARBOXYMETHYL)AMINO)-3-(4-ETHOXYPHENYL)PROPYL)-N-(2-(BIS(CARBOXYMETHYL)AMINO)ETHYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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